Technical Monograph: (1-(Methylsulfonyl)piperidin-4-yl)methanol
Technical Monograph: (1-(Methylsulfonyl)piperidin-4-yl)methanol
The following technical guide provides an in-depth analysis of (1-(Methylsulfonyl)piperidin-4-yl)methanol , a critical building block in medicinal chemistry. This guide is structured for researchers and drug development professionals, focusing on synthesis, characterization, and application logic.[1]
[1][2]
Executive Summary
(1-(Methylsulfonyl)piperidin-4-yl)methanol (CAS: 241134-34-9 ) is a functionalized piperidine scaffold widely used in drug discovery as a polar, metabolically stable building block.[1] It serves as a strategic intermediate for introducing the
Chemical Identity & Physicochemical Properties[2][3][4]
The molecule features a 4-hydroxymethyl group attached to a piperidine ring, which is
| Property | Data |
| IUPAC Name | [1-(Methylsulfonyl)piperidin-4-yl]methanol |
| CAS Registry Number | 241134-34-9 |
| Molecular Formula | C |
| Molecular Weight | 193.26 g/mol |
| InChI Key | WDKWVYKURJCBFY-UHFFFAOYSA-N |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa | Non-basic (Sulfonamide N); Alcohol pKa ~16 |
| LogP (Calc) | ~ -0.5 (Hydrophilic) |
Synthesis & Manufacturing Protocols
Two primary synthetic routes are employed depending on the scale and starting material availability.[1] Route A is preferred for process-scale manufacturing due to the low cost of ethyl isonipecotate, while Route B is a direct laboratory-scale functionalization.[1]
Route A: The Ester Reduction Pathway (Process Scale)
This route avoids the potential bis-mesylation of the alcohol and allows for the purification of the intermediate ester.[1]
-
Sulfonylation : React ethyl isonipecotate with methanesulfonyl chloride (MsCl) in the presence of a base (Triethylamine or DIPEA) in DCM or Toluene at 0°C.[1]
-
Reduction : Treat the intermediate 1-(methylsulfonyl)piperidine-4-carboxylate with Lithium Aluminum Hydride (LiAlH
) in THF at 0°C to RT.-
Note: The sulfonamide bond is stable to LiAlH
under standard conditions, while the ester is reduced to the primary alcohol.[1]
-
Route B: Direct Chemoselective Mesylation (Lab Scale)
This route uses 4-piperidinemethanol directly.[1]
-
Reaction : Dissolve 4-piperidinemethanol in DCM/THF. Add 1.1 eq of MsCl and 2.0 eq of Triethylamine .
-
Selectivity Control : Maintain temperature at -10°C to 0°C. The secondary amine is significantly more nucleophilic than the primary alcohol, ensuring
-sulfonylation occurs over -sulfonylation.[1] -
Workup : Acidic wash (1N HCl) removes unreacted amine; the neutral sulfonamide product remains in the organic layer.[1]
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for (1-(Methylsulfonyl)piperidin-4-yl)methanol. Route A (via ester) is preferred for scale-up; Route B (direct) is preferred for rapid analog generation.[1]
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
-
4.5-4.7 ppm : Singlet or broad triplet (OH proton), exchangeable with D
O.[1] -
3.5-3.6 ppm : Doublet (
Hz), 2H.[1] Corresponds to the methylene group.[1] -
3.4-3.5 ppm : Multiplet, 2H.[1] Equatorial protons adjacent to Nitrogen (
- ).[1] -
2.80 ppm : Strong Singlet, 3H.[1] Characteristic Methylsulfonyl (
) peak.[1] -
2.6-2.7 ppm : Multiplet, 2H.[1] Axial protons adjacent to Nitrogen (
- ).[1] - 1.5-1.7 ppm : Multiplet.[1] Piperidine ring protons (C3/C5).[1]
Mass Spectrometry (LC-MS)
-
Ionization : ESI Positive Mode.[1]
-
Molecular Ion :
.[1] -
Adducts :
is commonly observed due to the polar nature of the sulfone.[1]
Applications in Drug Discovery[1]
Pharmacophore Logic
The (1-(methylsulfonyl)piperidin-4-yl)methanol moiety is a "privileged structure" for several reasons:
-
Metabolic Stability : Unlike
-alkyl piperidines, the -sulfonyl group prevents N-dealkylation and N-oxidation by cytochrome P450 enzymes.[1] -
Dipole Modulation : The sulfone group introduces a strong dipole without acting as a hydrogen bond donor (unlike a secondary amide), which can improve permeability in specific DMPK contexts.[1]
-
Linker Utility : The primary alcohol is a versatile handle.[1] It can be converted to a halide, mesylate, or aldehyde to couple with aryl cores, creating complex antagonists for targets like CB1 (Cannabinoid Receptor 1) and PF4 (Platelet Factor 4).[1]
Case Study: CB1 Antagonists
In the development of peripherally selective CB1 antagonists, the
Safety & Handling (SDS Summary)
-
Signal Word : Warning
-
Hazard Statements :
-
Handling : Use standard PPE (Gloves, Goggles).[1] The compound is stable at room temperature but should be stored under inert atmosphere (nitrogen) if long-term storage is required to prevent moisture absorption.[1]
References
-
Vertex Pharmaceuticals & NIH .[1] Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. Journal of Medicinal Chemistry / PMC. Available at: [Link]
-
Organic Process Research & Development . Development of an Enantioselective, Kilogram-Scale, Rhodium-Catalysed 1,4-Addition. (Describes synthesis of N-mesyl piperidine intermediates). Available at: [Link][1]
-
PubChem . Compound Summary for CAS 241134-34-9. Available at: [Link][1]
